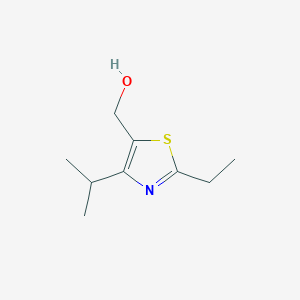
2-Ethyl-4-(1-methylethyl)thiazole-5-methanol
Cat. No. B8588426
M. Wt: 185.29 g/mol
InChI Key: AJBSHCALQMLUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06515124B2
Procedure details


Diisobutylaluminum hydride (1M in toluene; 15 mL, 15 mmol) was added dropwise to a solution of 2-ethyl-4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester (Example 7; 1.7 g, 7.5 mmol) in toluene (20 mL) at −78° C. The solution was stirred in a dry ice-acetone bath overnight and as the dry ice dissipated the reaction temperature rose to −10° C.. Examination of the reaction by TLC showed a mixture of starting material and product. After the reaction was again cooled to −78° C., a second portion of diisobutylaluminum hydride (1M in toluene; 15 mL, 15 mmol) was added with stirring and the cooled reaction was allowed to proceed overnight. As before, the reaction temperature rose slowly from −78° C. to −10° C. The reaction temperature was re-adjusted to −50° C., then methanol was added dropwise and the mixture was stirred for 30 min. The resulting gel was filtered through Celite® and the filter cake was washed with ethyl acetate. Evaporation of the combined filtrates in vacuo yielded 1.5 g of 2-ethyl-4-(1-methylethyl)thiazole-5-methanol (108% of theory). This material was used without further purification in a subsequent reaction.

Name
2-ethyl-4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester
Quantity
1.7 g
Type
reactant
Reaction Step One





Yield
108%
Identifiers


|
REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C([O:13][C:14]([C:16]1[S:20][C:19]([CH2:21][CH3:22])=[N:18][C:17]=1[CH:23]([CH3:25])[CH3:24])=O)C.C(=O)=O.CO>C1(C)C=CC=CC=1>[CH2:21]([C:19]1[S:20][C:16]([CH2:14][OH:13])=[C:17]([CH:23]([CH3:24])[CH3:25])[N:18]=1)[CH3:22] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
2-ethyl-4-(1-methylethyl)thiazole-5-carboxylic acid ethyl ester
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)CC)C(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to −10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Examination of the reaction by TLC
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of starting material and product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooled reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose slowly from −78° C. to −10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was re-adjusted to −50° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting gel was filtered through Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the combined filtrates in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1SC(=C(N1)C(C)C)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: PERCENTYIELD | 108% | |
| YIELD: CALCULATEDPERCENTYIELD | 107.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
